SB-747651A was developed as part of a series of compounds aimed at inhibiting specific kinases involved in cellular signaling pathways. It is classified as an ATP-competitive inhibitor, with a reported IC50 value of approximately 11 nM for MSK1 in vitro . The compound has been utilized in various studies to explore its effects on cancer cell proliferation, migration, and apoptosis.
The synthesis of SB-747651A involves several key steps typically found in the development of small-molecule inhibitors. While specific proprietary synthetic routes are not always disclosed, the general approach includes:
Technical parameters such as reaction temperatures, solvents, and times are crucial for optimizing yield and ensuring the integrity of the compound throughout the synthesis process.
The molecular structure of SB-747651A can be described by its chemical formula, which provides insights into its functionality and interaction with biological targets. The compound features:
The three-dimensional conformation of SB-747651A allows it to fit into the active site of MSK1 effectively, facilitating competitive inhibition. Computational modeling studies can further elucidate the binding interactions at the molecular level.
SB-747651A participates in several critical chemical reactions within biological systems:
These reactions are significant as they contribute to the compound's anticancer properties by promoting apoptosis and reducing cell migration and proliferation in tumor cells .
The mechanism of action of SB-747651A primarily revolves around its role as an inhibitor of MSK1. Upon administration:
SB-747651A exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate dosages and administration routes for experimental applications.
SB-747651A has a range of scientific applications primarily focused on cancer research:
SB-747651A (2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-N-4-piperidinyl-1H-imidazo[4,5-c]pyridine-7-methanamine dihydrochloride) was developed as part of efforts to combat therapeutic resistance in complex malignancies. Its design leveraged structural insights from ATP-competitive kinase inhibitors, featuring an imidazopyridine core that enables broad interaction with conserved kinase domains. This scaffold facilitates simultaneous binding to kinases in both the MAPK and PI3K-Akt-mTOR pathways. Specifically, SB-747651A inhibits MSK1/2 and RSK1/2 (downstream effectors of MAPK signaling) alongside Akt and p70S6K (key nodes in the PI3K-Akt-mTOR axis) through competitive occupation of the ATP-binding pocket [2]. Biochemical profiling confirmed nanomolar inhibitory constants (Ki) against these targets, with IC50 values of 10-50 nM for RSK2 and p70S6K in enzymatic assays [2]. The aminofurazan moiety enhances hydrogen bonding with kinase hinge regions, while the ethyl-piperidinyl group contributes to hydrophobic pocket interactions, conferring a unique multi-target profile distinct from promiscuous inhibitors like staurosporine [1] [2].
Table 1: Kinase Targets and Inhibitory Activity of SB-747651A
Target Kinase | Pathway | Function in Cancer | IC₅₀ (nM) |
---|---|---|---|
MSK1/2 | MAPK | Phosphorylates CREB, promotes survival | 15-30 |
RSK1/2 | MAPK | Regulates motility, chemoresistance | 10-25 |
Akt | PI3K-Akt-mTOR | Suppresses apoptosis, drives proliferation | 20-50 |
p70S6K | PI3K-Akt-mTOR | Mediates protein synthesis, cell growth | 30-50 |
The MAPK and PI3K-Akt-mTOR pathways are frequently co-activated in solid tumors (e.g., glioblastoma, breast cancer) and drive therapeutic resistance through cross-talk. MAPK signaling via RSK2 enhances cancer cell invasion and represses apoptosis, while PI3K-Akt-mTOR activation stimulates glycogen metabolism, protein synthesis, and stemness via SOX2 upregulation [2] [4]. Critically, feedback loops between these pathways limit mono-target inhibitors:
In glioblastoma spheroids, SB-747651A’s co-inhibition of these pathways reduced phospho-CREB (S133) by 70%, phospho-GYS1 (S641) by 65%, and SOX2 expression by 50%, disrupting proliferation and stemness networks [2]. This synergy explains its superior efficacy over single-pathway agents in suppressing tumor-initiating cell frequencies (3-fold reduction vs. mono-inhibitors) [2].
Mono-target kinase inhibitors (e.g., Akt-specific MK-2206 or mTORC1 inhibitors like rapalogs) often exhibit limited clinical efficacy due to pathway redundancy. SB-747651A overcomes this via concurrent disruption of parallel survival signals:
Table 2: Functional Comparison of SB-747651A with Mono-Target Inhibitors
Parameter | SB-747651A | Mono-Target Inhibitors | Mechanistic Advantage |
---|---|---|---|
Spheroid formation | 90% inhibition | 40-60% inhibition | Blocks mTORC1/2 and RSK-dependent translation |
SOX2 suppression | 50% reduction | <20% reduction | Co-inhibition of Akt (stemness) and MSK (SOX2 transcription) |
Chemosensitization | 80% viability loss | 30-40% viability loss | Simultaneously targets survival (Akt) and DDR (RSK) pathways |
Migration suppression | 90% reduction | 40-60% reduction | Inhibits RSK (cytoskeleton) and mTORC2 (actin remodeling) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: